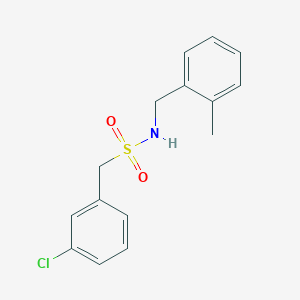
4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride
Übersicht
Beschreibung
4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride, also known as MPMP, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in the brain.
Wissenschaftliche Forschungsanwendungen
4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride has been used extensively in scientific research to study the role of dopamine in the brain. It is a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, 4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride increases the extracellular concentration of dopamine, which allows researchers to study the effects of dopamine on behavior and physiology.
Wirkmechanismus
4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride works by binding to the dopamine transporter and blocking its ability to reuptake dopamine from the synaptic cleft. This increases the extracellular concentration of dopamine, which activates dopamine receptors and leads to changes in behavior and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride are primarily related to its ability to increase the extracellular concentration of dopamine. Dopamine is a neurotransmitter that plays a key role in the regulation of mood, motivation, reward, and movement. By increasing the extracellular concentration of dopamine, 4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride can affect these processes and lead to changes in behavior and physiology.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride in lab experiments is its potency and selectivity. 4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride is a highly potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in the brain. However, one of the limitations of using 4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride is its potential for off-target effects. 4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride can also inhibit other transporters, such as the norepinephrine transporter and the serotonin transporter, which can lead to unintended effects.
Zukünftige Richtungen
There are several future directions for research on 4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride. One area of interest is the development of more selective inhibitors of the dopamine transporter. This would allow researchers to study the role of dopamine in the brain with greater specificity and fewer off-target effects. Another area of interest is the use of 4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride in animal models of neurological and psychiatric disorders, such as Parkinson's disease and addiction. By studying the effects of 4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride in these models, researchers can gain a better understanding of the role of dopamine in these conditions and potentially develop new treatments.
Eigenschaften
IUPAC Name |
4-[(3-methoxy-4-propoxyphenyl)methyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-3-8-19-14-5-4-13(11-15(14)17-2)12-16-6-9-18-10-7-16;/h4-5,11H,3,6-10,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFMLTKUMIRJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CN2CCOCC2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659787 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-Methoxy-4-propoxy-benzyl)-morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(5-chloro-2-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4776168.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4776172.png)
![4-bromo-1-ethyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4776178.png)


![N-(4-chloro-2-methylphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4776194.png)
![5-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)-2-furamide](/img/structure/B4776204.png)
![5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide](/img/structure/B4776215.png)
![3-({[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4776217.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4776231.png)

![4-chloro-3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4776251.png)
![5-bromo-2-chloro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4776260.png)